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molecular formula C7H5BrFNO B1287565 2-Bromo-4-fluorobenzamide CAS No. 1006-40-2

2-Bromo-4-fluorobenzamide

Cat. No. B1287565
M. Wt: 218.02 g/mol
InChI Key: IWODMEGZVDWKPK-UHFFFAOYSA-N
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Patent
US03978127

Procedure details

A solution of 10.9 g. (0.05 mole) of 2-bromo-4-fluorobenzamide in 50 ml. of dry pyridine is stirred and cooled in an ice-bath while 11.2 g. (0.0525 mole) of trifluoroacetic anhydride is added dropwise. After 2 hours at room temperature, the bulk of the solvent is evaporated under reduced pressure and the residue is dissolved in ether. Evaporation of the washed and dried ethereal extract under reduced pressure leaves the product as the residual solid. Sublimation at 55°C. and 0.05 mm. yields white crystals, m.p. 75°-76.5°C. A sample from a previous experiment was resublimed for analysis, m.p. 77°-78°C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.0525 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O>N1C=CC=CC=1>[Br:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]#[N:6]

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
BrC1=C(C(=O)N)C=CC(=C1)F
Step Two
Name
Quantity
0.0525 mol
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath while 11.2 g
CUSTOM
Type
CUSTOM
Details
the bulk of the solvent is evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ether
CUSTOM
Type
CUSTOM
Details
Evaporation of the
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried ethereal
EXTRACTION
Type
EXTRACTION
Details
extract under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaves the product as the residual solid
CUSTOM
Type
CUSTOM
Details
at 55°C.
CUSTOM
Type
CUSTOM
Details
yields white crystals, m.p. 75°-76.5°C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=C(C#N)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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